molecular formula C15H24N2O3S B4055215 N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide

N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B4055215
M. Wt: 312.4 g/mol
InChI Key: CPYZYQKPBHCPFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H24N2O3S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.15076381 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac Myosin Activators

Research into sulfonamidophenylethylamide analogues, including compounds structurally related to N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide, has led to the identification of novel and potent cardiac myosin activators. These compounds have shown positive inotropic effects in isolated rat ventricular myocytes, highlighting their potential in treating systolic heart failure due to their selectivity for cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

Organic Synthesis

The compound's analogs have been utilized in organic synthesis, such as in the synthesis of cyclopentene and cyclohexene derivatives through endo-mode ring closure of allenyl sulfones. This demonstrates the compound's versatility in facilitating complex chemical reactions (Mukai, Ukon, & Kuroda, 2003).

Solvent in Antioxidant Studies

Dimethyl sulfoxide (DMSO), related to the chemical structure of interest, has been extensively studied for its antioxidant properties and viability as a solvent in evaluating neuroprotective antioxidants. DMSO's ability to dissolve lipophilic compounds while exhibiting antioxidant properties makes it invaluable in biomedical research, despite some concerns about its use (Sanmartín-Suárez et al., 2011).

Luminescent Sensing of Metal Ions

Lanthanide-organic frameworks incorporating sulfonate-carboxylate ligands demonstrate significant potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. The hydrophilic sulfonate groups enhance proton conductivity, illustrating the compound's utility in developing advanced materials for energy and environmental applications (Zhou et al., 2016).

Neuroprotective Properties

Studies on DMSO, a solvent closely related to the sulfonamide derivatives, have highlighted its neuroprotective properties, such as inhibiting ion currents and calcium influx induced by excitotoxicity in hippocampal neurons. This suggests potential applications in treating neurodegenerative conditions (Lu & Mattson, 2001).

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S/c1-5-6-11-16-21(19,20)13-9-7-12(8-10-13)17-14(18)15(2,3)4/h7-10,16H,5-6,11H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYZYQKPBHCPFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.